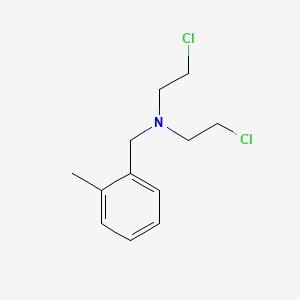

N,N-Bis(2-chloroethyl)-o-methylbenzylamine

Description

Contextualization within the Nitrogen Mustard Class of Alkylating Agents

N,N-Bis(2-chloroethyl)-o-methylbenzylamine is classified as a nitrogen mustard. Nitrogen mustards are a class of cytotoxic organic compounds defined by the presence of a bis(2-chloroethyl)amino ((ClC₂H₄)₂NR) functional group. wikipedia.org Historically, these compounds were first developed as chemical warfare agents but were later identified as the first chemotherapeutic agents used for cancer treatment. wikipedia.org They function as non-specific DNA alkylating agents. wikipedia.org

The family of nitrogen mustards includes several well-known compounds, each distinguished by the "R" group attached to the nitrogen atom. For instance, HN1 possesses an ethyl group, while mechlorethamine (B1211372) (HN2) has a methyl group. Other prominent members developed for therapeutic use include cyclophosphamide (B585), chlorambucil, melphalan, and bendamustine. wikipedia.org The defining characteristic of all these agents is their ability to covalently attach alkyl groups to cellular molecules, a process mediated by reactive intermediates. nih.gov The presence of the N,N-bis(2-chloroethyl)amine group firmly places this compound within this important class of bifunctional alkylating agents.

Overview of the N,N-Bis(2-chloroethyl)amine Moiety in Chemical Biology

The biological and chemical activity of nitrogen mustards is almost entirely attributable to the N,N-bis(2-chloroethyl)amine moiety. This functional group is responsible for the potent alkylating activity of the entire class of compounds. The mechanism of action begins with an intramolecular cyclization reaction. The amine nitrogen atom displaces one of the chloride ions, forming a highly strained and extremely reactive cyclic aziridinium (B1262131) ion. wikipedia.org

This electrophilic aziridinium intermediate readily reacts with nucleophiles, particularly electron-rich sites on biological macromolecules. nih.gov In a biological context, the primary target is DNA. The aziridinium ion is attacked by the N7 atom of guanine (B1146940) bases within the DNA strand, forming a stable covalent bond and alkylating the DNA. biointerfaceresearch.com Because the moiety possesses a second chloroethyl arm, this process can be repeated. The second arm can form another aziridinium ring, leading to a second alkylation event. This can result in the formation of interstrand cross-links (ICLs) within the DNA double helix, which physically prevents the separation of the DNA strands. wikipedia.org This disruption of DNA replication and transcription is a form of severe DNA damage that can trigger programmed cell death, or apoptosis. wikipedia.org The ability to induce such potent and specific DNA damage makes this moiety a subject of intense study in chemical biology and drug design.

Significance of Benzylamine (B48309) Derivatives in Medicinal Chemistry Research

The benzylamine portion of this compound also holds considerable significance in medicinal chemistry. Benzylamine and its derivatives are versatile building blocks used as precursors and key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). sinocurechem.com These derivatives have been shown to possess a broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. sinocurechem.com

In pharmaceutical development, the benzylamine scaffold is found in drugs for various conditions. For example, it serves as a precursor in the synthesis of certain antihypertensive and antidepressant medications. sinocurechem.comwikipedia.org Specific derivatives have been developed as anti-emetic agents for motion sickness, and others form the basis of pharmaceuticals like lacosamide (B1674222) and nebivolol. wikipedia.org The substitution pattern on the benzene (B151609) ring of the benzylamine moiety is a critical area of research, as it can modulate the molecule's physicochemical properties, such as lipophilicity, which in turn influences its absorption, distribution, and potential to cross biological barriers like the blood-brain barrier. nih.goviomcworld.org The introduction of substituents like the ortho-methyl group on the benzyl (B1604629) ring of a nitrogen mustard is a rational design strategy aimed at potentially improving the activity, selectivity, and pharmacokinetic profile of the agent. nih.gov

Structure

3D Structure

Properties

CAS No. |

30377-48-1 |

|---|---|

Molecular Formula |

C12H17Cl2N |

Molecular Weight |

246.17 g/mol |

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine |

InChI |

InChI=1S/C12H17Cl2N/c1-11-4-2-3-5-12(11)10-15(8-6-13)9-7-14/h2-5H,6-10H2,1H3 |

InChI Key |

ZTVWBPHEDHURJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CN(CCCl)CCCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the N,N-Bis(2-chloroethyl)amine Scaffold

The N,N-Bis(2-chloroethyl)amine group, often referred to as a nitrogen mustard moiety, is a critical pharmacophore in many chemical compounds. Its synthesis typically begins from a readily available di-alcohol precursor.

Conversion of Bis(2-hydroxyethyl)amine Precursors

The foundational step in forming the N,N-Bis(2-chloroethyl)amine scaffold is the conversion of a bis(2-hydroxyethyl)amine, such as diethanolamine (B148213). This process involves the substitution of the two hydroxyl (-OH) groups with chlorine atoms. A common precursor for a substituted final product is an N-aryl or N-alkyl bis(2-hydroxyethyl)amine. For instance, N,N-bis(2-hydroxyethyl)benzylamine can be prepared by reacting benzyl (B1604629) chloride with N,N-bis(2-hydroxyethyl)amine in the presence of a base like sodium carbonate. google.com The subsequent chlorination of this intermediate yields the desired bis(2-chloroethyl)amine (B1207034) structure. google.com

Role of Chlorinating Agents in Bis(2-chloroethyl)amine Formation

The conversion of the hydroxyl groups to chlorides is achieved using specific chlorinating agents. masterorganicchemistry.com Thionyl chloride (SOCl₂) is a widely employed reagent for this purpose due to its effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. masterorganicchemistry.comchemicalbook.comresearchgate.netorgsyn.org The reaction is typically carried out in an appropriate solvent, such as 1,2-dichloroethane (B1671644) or chloroform (B151607). google.comchemicalbook.com

For example, N,N-bis(2-hydroxyethyl)benzylamine can be converted to N,N-bis(2-chloroethyl)benzylamine hydrochloride by dropwise addition of thionyl chloride in chloroform to a cooled solution of the diol. google.com Similarly, the synthesis of the parent Bis(2-chloroethyl)amine hydrochloride involves reacting diethanolamine with thionyl chloride in dichloroethane, often under reflux conditions, to achieve a quantitative yield. chemicalbook.com Other chlorinating agents, such as phosphorus oxychloride (POCl₃), are also utilized in the synthesis of related nitrogen mustard compounds, particularly in phosphorylation reactions to create phosphoramide (B1221513) derivatives. google.com

Table 1: Comparison of Chlorinating Agents and Conditions

| Chlorinating Agent | Precursor | Solvent | Temperature | Yield | Source |

| Thionyl chloride (SOCl₂) | Diethanolamine | 1,2-dichloroethane | 50°C to reflux | Quantitative | chemicalbook.com |

| Thionyl chloride (SOCl₂) | N,N-bis(2-hydroxyethyl)benzylamine | Chloroform | Ice bath | 85.7% (as HCl salt) | google.com |

| Thionyl chloride (SOCl₂) | N,N-bis(2-hydroxyethyl)benzylamine | Toluene (B28343) | 65°-75°C | Nearly quantitative | google.com |

| Phosphorus oxychloride (POCl₃) | N,N-bis(2-chloroethyl)amine HCl | Inert aprotic solvent | -15 to -10°C | Not specified | google.com |

Synthetic Routes to O-Methylbenzylamine Derivatives

The second major component of the target molecule is the o-methylbenzylamine unit. Its synthesis requires methods that allow for specific substitution patterns on the benzene (B151609) ring.

Approaches to Substituted Benzylamine (B48309) Intermediates

Substituted benzylamines are valuable intermediates in organic synthesis. openmedicinalchemistryjournal.com A common route to their production is the direct amination of the corresponding benzyl alcohols. acs.org For example, primary benzylamines can be synthesized from benzyl alcohols using nickel catalysts and an ammonia (B1221849) source. acs.org Another prevalent method involves the reductive amination of benzaldehydes. This two-step, one-pot process typically starts with the formation of an imine by reacting a benzaldehyde (B42025) with an amine, followed by hydrogenation of the imine to the corresponding benzylamine. google.com Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenation step. google.comchemicalbook.com

Integration of the o-Methyl Substitution Pattern

To synthesize the specific o-methylbenzylamine intermediate, strategies must be employed to ensure the methyl group is positioned at the ortho position of the benzylamine. A direct approach involves using an ortho-substituted starting material. For instance, o-methylbenzylamine can be produced from o-methyl substituted benzyl alcohol with good conversion and selectivity. acs.org Alternatively, advanced catalytic methods can introduce the methyl group at the desired position. A palladium-catalyzed reaction has been developed for the ortho-methylation of N-aryl amides using a stable organoaluminum reagent, which could serve as a pathway to ortho-methylated precursors. nih.gov

Advanced Synthetic Techniques and Optimization Strategies

To improve the efficiency, yield, and purity of N,N-Bis(2-chloroethyl)-o-methylbenzylamine, advanced synthetic methodologies and optimization strategies are employed. Phase-transfer catalysis, for instance, has been shown to provide attractive alternatives to hazardous bases and anhydrous solvents in alkylation reactions involving N,N-bis(2-chloroethyl)benzylamine, leading to high yields and minimal by-products. google.com

Optimization of reaction conditions is also critical. In the chlorination step with thionyl chloride, adding a toluene solution of the N,N-bis(2-hydroxyethyl)benzylamine precursor to heated thionyl chloride, followed by treatment with an aqueous alkali, can result in a nearly quantitative yield of the product. google.com For the formation of benzylamine intermediates, catalyst selection and the ratio of substrates to reagents are key variables that can be adjusted to maximize the yield of the desired product and suppress side reactions. acs.org These optimization strategies are essential for developing robust and scalable synthetic routes.

Stereoselective Synthetic Approaches

The introduction of a chiral center is a key consideration in the synthesis of many pharmacologically relevant molecules. For benzylamine derivatives, stereoselectivity often focuses on the benzylic carbon. While specific stereoselective syntheses for this compound are not extensively detailed in the literature, several established methodologies for the asymmetric synthesis of substituted benzylamines could be adapted.

One potential strategy involves the enantioselective arylation of imines. For instance, a rhodium-catalyzed asymmetric arylation of N-tosylaldimines using chiral bicyclo[3.3.0]octadiene ligands has been shown to produce chiral 2-aryl pyrrolidines and piperidines with high enantioselectivity. organic-chemistry.org A similar approach could theoretically be applied to an imine precursor of the target molecule.

Another powerful method is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines, which yields chiral secondary benzylamines in good yields and high enantioselectivities (up to 99% ee). nih.gov However, research has noted that while the reaction is broadly applicable, its efficiency can be sensitive to steric hindrance. For example, the reaction of an ortho-substituted phenol, 2,3-dimethoxyphenol, resulted in a good yield but with poor enantioselectivity, suggesting that the ortho-methyl group in the target compound's precursor might present a significant challenge for achieving high stereocontrol with this specific catalytic system. nih.gov

Transition metal-free methods have also emerged. A practical approach for the enantioselective synthesis of α,α-diarylmethylamines involves the asymmetric α-arylation of benzylamines. nih.gov This is achieved through the enantioselective lithiation of N'-aryl-N-benzyl-N-isopropyl ureas using a chiral lithium amide base, which generates a benzyllithium (B8763671) species that undergoes stereospecific intramolecular nucleophilic aromatic substitution. nih.gov Adapting such a strategy would require the synthesis of a suitably functionalized precursor.

Furthermore, the use of chiral auxiliaries represents a classic approach. An efficient asymmetric synthesis of (R)-α-substituted benzylamines has been developed using (+)-camphor as a chiral auxiliary to form a ketimine intermediate from benzylamine. sioc-journal.cn Deprotonation followed by alkylation proceeds with high diastereoselectivity, and subsequent removal of the auxiliary yields the chiral amine. sioc-journal.cn This methodology could be explored for the synthesis of a chiral o-methylbenzylamine precursor prior to the N-alkylation with the bis(2-chloroethyl) moiety.

Minimization of By-product Formation in Multi-step Synthesis

The synthesis of N,N-disubstituted benzylamines, particularly those involving sequential N-alkylation steps, is often complicated by the formation of undesirable by-products. The synthesis of the closely related N,N-Bis(2-chloroethyl)benzylamine provides valuable insights into potential side reactions and strategies for their mitigation.

A common route to this class of compounds involves a two-step process: first, the reaction of a benzyl halide with diethanolamine to form N,N-bis(2-hydroxyethyl)benzylamine, followed by chlorination with an agent like thionyl chloride. google.com Analysis of this process has identified several major by-products. google.com

In the first step (hydroxyethylation), significant by-products can include N,N-dibenzyl-N-(2-hydroxyethyl)amine and N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine. google.com These arise from the further reaction of the product or intermediates with the benzyl halide starting material. In the subsequent chlorination step, intramolecular cyclization can occur, leading to the formation of N-benzylmorpholine as a notable by-product. google.com

An alternative approach, the direct reaction of N-benzyl-methylamine with 1-bromo-2-chloroethane, has been shown to produce poor yields and leads to the formation of a dimeric by-product, 1,2-bis(N-benzylmethylamino)ethane, which necessitates purification by chromatography.

To address these challenges, process improvements have been developed. The use of phase-transfer catalysis in a sodium hydroxide-toluene system has been shown to virtually eliminate the formation of the three major by-products in the synthesis of N,N-Bis(2-chloroethyl)benzylamine. google.com This improved process leads to a nearly quantitative yield of the desired product in a toluene solution, which can be used directly in subsequent reactions without extensive purification. google.com Similarly, in the synthesis of N-benzylhydroxylamine, using an optimal excess of hydroxylamine (B1172632) hydrochloride was found to suppress the formation of dibenzyl-substituted by-products. mdpi.com

The table below summarizes common by-products and strategies for their minimization.

| Synthetic Step | Potential By-product | Reason for Formation | Minimization Strategy | Reference |

|---|---|---|---|---|

| Hydroxyethylation of Benzylamine | N,N-dibenzyl-N-(2-hydroxyethyl)amine | Over-benzylation of the nitrogen atom | Controlled addition of benzyl halide; Use of phase-transfer catalysis | google.com |

| Hydroxyethylation of Benzylamine | N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine | O-benzylation of the hydroxyl group followed by N-benzylation | Use of phase-transfer catalysis and optimized reaction conditions | google.com |

| Chlorination of N,N-bis(2-hydroxyethyl)benzylamine | N-benzylmorpholine | Intramolecular cyclization | Controlled reaction temperature and quenching | google.com |

| Alkylation with Haloethanes | Dimeric species (e.g., 1,2-bis(N-benzylmethylamino)ethane) | Reaction of the mono-alkylated product with another molecule of starting amine | Use of alternative alkylating agents; Control of stoichiometry |

Application of Modular Synthesis for Structural Diversification

Modular synthesis provides a powerful platform for the rapid generation of a library of chemical compounds by combining different building blocks in a systematic manner. This approach is highly valuable for exploring structure-activity relationships and discovering new molecules with desired properties. For the structural diversification of this compound, a modular approach could be envisioned by systematically varying each of the three key components: the aromatic ring, the benzylic position, and the N-alkyl substituents.

A recently developed modular synthetic platform enables the creation of diverse substituted benzylamines through a selective amide-aldehyde-aldehyde cross-cyclization reaction. researchgate.net This strategy could be hypothetically adapted to generate analogs of the target compound by varying the aldehyde inputs to introduce a wide range of substituents onto the benzene ring, beyond the ortho-methyl group.

Furthermore, the N,N-bis(2-chloroethyl)amine moiety itself can be viewed as a module that is attached to a variable benzylamine scaffold. The reactivity of the chloroethyl groups allows for further chemical transformations, such as nucleophilic substitution, which can be used to introduce additional diversity. cymitquimica.com For example, derivatives of bis(2-chloroethyl)amine can be reacted with chiral amino alcohols to produce diastereomeric oxazaphospholidin-2-one derivatives, demonstrating a modular combination of the nitrogen mustard unit with other complex fragments. nih.gov

The concept of modularity can also be applied to the construction of the core benzylamine structure itself. Multi-component reactions, such as a Mannich-like zinc-mediated three-component reaction of aromatic halides, amines, and paraformaldehyde, offer a straightforward synthesis of various functionalized tertiary benzylamines. organic-chemistry.org By changing the aromatic halide and the amine component in a combinatorial fashion, a diverse library of precursors could be generated, which could then be functionalized with the bis(2-chloroethyl) groups. This approach would allow for systematic exploration of how different substitution patterns on the aromatic ring influence the compound's properties.

Molecular Mechanism of Action and Cellular Biochemistry

Fundamental Alkylating Properties of N,N-Bis(2-chloroethyl)-o-methylbenzylamine

The cornerstone of this compound's mechanism of action lies in the chemical reactivity of its bis(2-chloroethyl)amine (B1207034) functional group. This group confers the ability to form covalent bonds with nucleophilic centers in biological molecules.

The bis(2-chloroethyl)amine moiety is the pharmacophore responsible for the alkylating activity of this compound. The process is initiated by an intramolecular cyclization reaction. The nitrogen atom, acting as a nucleophile, attacks the carbon atom bearing a chlorine atom, displacing the chloride ion and forming a highly strained, three-membered aziridinium (B1262131) ion intermediate. This cyclic ion is a potent electrophile, readily susceptible to attack by nucleophiles.

For aromatic nitrogen mustards like this compound, the presence of the o-methylbenzyl group modulates the reactivity of the nitrogen atom. The aromatic ring withdraws electrons from the nitrogen, making it less nucleophilic and thereby slowing down the formation of the aziridinium ion compared to aliphatic nitrogen mustards. ebrary.net This moderation of reactivity is a crucial feature of aromatic mustards, allowing for a more controlled alkylation process. The reaction likely proceeds through an SN1-type mechanism, where the formation of a carbocation following chloride ion ejection is the rate-determining step. ebrary.net

The bifunctional nature of the bis(2-chloroethyl)amine group is a key aspect of its activity. After the first alkylation event, the second 2-chloroethyl arm can undergo the same cyclization and subsequent reaction, enabling the molecule to form cross-links between two nucleophilic sites.

The alkylating capacity of nitrogen mustards can be quantified using chemical assays, with the 4-(4-nitrobenzyl)pyridine (B86830) (NBP) assay being a standard method. acs.org This colorimetric assay relies on the alkylation of the pyridine (B92270) nitrogen of NBP by the alkylating agent. The resulting pyridinium (B92312) salt, upon addition of a base, forms a colored product whose absorbance can be measured spectrophotometrically.

Alkylation Activity of Aromatic Nitrogen Mustards (Illustrative Data)

| Compound Type | Assay | Parameter | Typical Value Range | Reference |

|---|---|---|---|---|

| Aromatic Nitrogen Mustards | NBP Assay | First-Order Rate Constant (min⁻¹) | 0.513E-2 - 1.32E-2 | researchgate.net |

| Aromatic Nitrogen Mustards | NBP Assay | Second-Order Rate Constant (M⁻¹min⁻¹) | 2.85E-2 - 4.78E-2 | researchgate.net |

Biomolecular Interactions and Targets

The electrophilic nature of the activated this compound allows it to react with a variety of nucleophilic biomolecules within the cell. The primary targets are DNA and proteins, leading to significant functional consequences.

DNA is considered the principal pharmacological target of nitrogen mustards. nih.gov The nucleophilic centers in the purine (B94841) and pyrimidine (B1678525) bases of DNA are susceptible to alkylation by the aziridinium ion intermediate. The N7 position of guanine (B1146940) is the most frequent site of alkylation by nitrogen mustards. nih.gov Other less common sites of alkylation include the N1 and N3 positions of adenine, and the N3 position of cytosine. nih.gov

The reaction of this compound with DNA is inferred to proceed as follows:

Monoalkylation: The aziridinium ion formed from one of the chloroethyl arms alkylates a nucleophilic site on a DNA base, most commonly the N7 of guanine, forming a monoadduct.

Cross-linking: The second chloroethyl arm can then react with another nucleophilic site on the same or the opposite DNA strand, resulting in intrastrand or interstrand cross-links, respectively. nih.gov Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.

Studies on the closely related compound, bis(2-chloroethyl)methylamine, have shown that it leads to the formation of both mono-adducts at the N7 of guanine and N3 of adenine, as well as cross-linked products between two guanines. nih.gov The formation of these DNA adducts and cross-links disrupts the structure and function of DNA, ultimately leading to cell cycle arrest and apoptosis.

Primary DNA Alkylation Sites for Nitrogen Mustards

| DNA Base | Primary Alkylation Site | Consequence | Reference |

|---|---|---|---|

| Guanine | N7 | Major site of monoalkylation and cross-linking | nih.gov |

| Adenine | N1, N3 | Minor sites of monoalkylation | nih.gov |

| Cytosine | N3 | Minor site of alkylation | nih.gov |

In addition to DNA, proteins are also targets for alkylation by nitrogen mustards due to the presence of various nucleophilic amino acid residues. mbfberkeley.com The side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), lysine (B10760008) (ε-amino group), and aspartate and glutamate (B1630785) (carboxyl groups) can be modified by electrophilic agents like the aziridinium ion of this compound.

The extent of protein alkylation can be significant. Studies with bis(2-chloroethyl)methylamine have shown that the level of monofunctional substitution on proteins can be similar to that on DNA on a weight basis. nih.gov Furthermore, these agents can induce the formation of DNA-protein cross-links, where the compound covalently links a protein to a DNA strand. nih.gov Such cross-links can further impair cellular processes that rely on DNA-protein interactions, such as transcription and DNA repair. The modification of proteins can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.

While direct evidence for the interaction of this compound with glutathione (B108866) reductase is not available, the broader class of nitrogen mustards is known to interact with the glutathione (GSH) metabolic pathway. Alkylating agents are known to be detoxified through conjugation with glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs). nih.gov This suggests that the cellular levels of glutathione and the activity of GSTs can influence the efficacy of nitrogen mustards.

Although a direct inhibitory effect on glutathione reductase is not the primary mechanism, the depletion of the cellular glutathione pool through conjugation with the nitrogen mustard could indirectly affect the function of glutathione reductase. Glutathione reductase is essential for maintaining a high ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). A significant decrease in the GSH pool due to conjugation would place a higher demand on this enzyme to regenerate GSH from GSSG. Therefore, high levels of alkylating agent could potentially overwhelm the glutathione-dependent antioxidant system, contributing to cellular stress.

Cellular Consequences of Molecular Alkylation

The covalent modification of cellular macromolecules, particularly DNA, by this compound, a nitrogen mustard, triggers a cascade of cellular events. These responses are multifaceted and ultimately determine the fate of the cell, which can range from survival and repair to programmed cell death. The cellular ramifications of alkylation by this compound are understood within the broader context of nitrogen mustards' effects on cellular biochemistry.

Alkylation of DNA by nitrogen mustards is a significant cellular insult that activates complex stress response pathways. A primary consequence of this DNA damage is the induction of oxidative stress. Research on nitrogen mustards has shown an increase in reactive oxygen species (ROS), leading to the formation of markers of oxidative damage such as 8-oxo-2'-deoxyguanosine in DNA and 4-hydroxynonenal (B163490) modified proteins. nih.gov

In response to DNA alkylation, cells activate intricate DNA damage response (DDR) pathways. Key proteins such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated, which in turn phosphorylate a variety of downstream targets to orchestrate the cellular response. nih.gov One critical downstream target is the tumor suppressor protein p53, which is stabilized and activated following DNA damage. nih.gov Activated p53 can then transcriptionally regulate a host of genes involved in cell cycle arrest, DNA repair, and apoptosis. wikipedia.org

Furthermore, exposure to nitrogen mustards has been demonstrated to induce the expression of a range of antioxidant and stress-related proteins as a compensatory mechanism. These can include heme oxygenase-1, superoxide (B77818) dismutase, and various heat shock proteins, which attempt to mitigate the cytotoxic effects of the alkylating agent. nih.gov

The integrity of the genome is paramount for cell viability, and thus, cells have evolved intricate checkpoint mechanisms to halt cell cycle progression in the face of DNA damage. Alkylating agents like nitrogen mustards are potent activators of these checkpoints. The formation of DNA adducts and interstrand cross-links by these compounds physically obstructs the progression of replication forks and transcriptional machinery. nih.gov

Upon detection of this DNA damage, the aforementioned DDR pathways, particularly the ATM/ATR-p53 axis, signal for a halt in the cell cycle. This arrest provides the cell with an opportunity to repair the damaged DNA before it is permanently propagated during DNA synthesis or cell division. The specific phase of cell cycle arrest can be dependent on the concentration of the alkylating agent and the cell type. nih.gov Studies on mechlorethamine (B1211372), a close structural analog, have shown that at lower concentrations, a reversible G2/M phase arrest is induced, while at higher concentrations, an irreversible S phase arrest is observed. nih.gov This differential effect is thought to be related to the extent and type of DNA damage, with a higher density of lesions leading to a more profound and sustained blockage of DNA replication. nih.gov The ultimate outcome of this cell cycle arrest is either successful repair and re-entry into the cell cycle or, if the damage is too extensive, the initiation of apoptosis. biointerfaceresearch.com

This compound belongs to the nitrogen mustard class of bifunctional alkylating agents. nih.gov The fundamental mechanism of action for these compounds involves an intramolecular cyclization to form a highly reactive aziridinium ion. wikipedia.orgresearchgate.net This electrophilic intermediate then reacts with nucleophilic sites on cellular macromolecules, with the N7 position of guanine in DNA being a primary target. uantwerpen.be Following the initial alkylation of one DNA strand, the second 2-chloroethyl arm can undergo a similar cyclization and react with a guanine on the opposite DNA strand, resulting in a highly cytotoxic interstrand cross-link (ICL). wikipedia.org These ICLs are particularly detrimental as they prevent the separation of the DNA strands, thereby inhibiting both DNA replication and transcription, which are essential for cell survival and proliferation. nih.gov

| Parameter | Observation | Implication |

| Cellular Stress | Induction of oxidative stress (increased ROS) | Contributes to cellular damage beyond DNA alkylation. |

| Activation of DNA Damage Response (ATM/ATR, p53) | Orchestrates a coordinated cellular response to genotoxic stress. | |

| Upregulation of antioxidant/stress proteins | A compensatory mechanism to mitigate cytotoxic effects. | |

| Cell Cycle | Arrest in S or G2/M phase | Prevents replication of damaged DNA and allows time for repair. |

| Concentration-dependent reversibility of arrest | Low damage may be repaired, while high damage leads to irreversible arrest or cell death. | |

| Mechanism | Formation of aziridinium ion | The key reactive intermediate responsible for DNA alkylation. |

| Alkylation at N7 of guanine | A primary site of DNA modification by nitrogen mustards. | |

| Formation of Interstrand Cross-links (ICLs) | Highly cytotoxic lesions that block DNA replication and transcription. |

Structure Activity Relationships Sar and Rational Molecular Design

Influence of the o-Methyl Aromatic Substitution on Biological Activity

The carrier group, in this case, o-methylbenzylamine, is not merely an inert scaffold but actively modulates the compound's pharmacokinetic and pharmacodynamic properties. Attaching the core alkylating group to an aromatic ring, such as a benzene (B151609) ring, generally decreases the electron density on the mustard nitrogen atom, which can lead to reduced toxicity compared to aliphatic nitrogen mustards. biointerfaceresearch.comnih.gov The nature and position of substituents on this aromatic ring further refine the molecule's activity.

The electronic and steric properties of aromatic substituents significantly influence the reactivity of the nitrogen mustard. An ortho-methyl group on the benzylamine (B48309) ring is expected to impact the molecule's alkylating potency in several ways.

Electronic Effects : The methyl group is weakly electron-donating. This property can slightly increase the electron density on the nitrogen atom of the bis(2-chloroethyl)amine (B1207034) moiety, which in turn can enhance the rate of intramolecular cyclization to form the reactive aziridinium (B1262131) ion. biointerfaceresearch.com This cation is the ultimate alkylating species that reacts with nucleophilic sites on biomolecules like DNA. biointerfaceresearch.comnih.gov

Steric Effects : The placement of the methyl group at the ortho position introduces steric hindrance around the benzylamine nitrogen. This can influence the molecule's conformation and how it approaches its biological targets.

Table 1: Hypothetical Comparison of Alkylating Potency based on Methyl Group Position

This table is illustrative and based on general chemical principles, as direct experimental comparative data was not found in the reviewed literature.

| Compound | Substituent Position | Expected Electronic Effect on Nitrogen | Predicted Impact on Aziridinium Ion Formation Rate |

| N,N-Bis(2-chloroethyl)-benzylamine | Unsubstituted | Baseline | Baseline |

| N,N-Bis(2-chloroethyl)-o-methylbenzylamine | Ortho | Weakly Electron-Donating | Slightly Increased |

| N,N-Bis(2-chloroethyl)-m-methylbenzylamine | Meta | Weakly Electron-Donating | Minimally Increased |

| N,N-Bis(2-chloroethyl)-p-methylbenzylamine | Para | Weakly Electron-Donating | Slightly Increased |

The substituted benzylamine portion of the molecule plays a crucial role in how the compound is recognized and where it binds within a biological system. Benzylamine-based structures are known to be accommodated by the active sites of various enzymes, where substitutions on the aromatic ring can lead to secondary binding interactions that enhance affinity and selectivity. nih.govnih.gov The o-methyl group can influence these interactions through:

Hydrophobic Interactions : The methyl group can fit into small hydrophobic pockets within a protein's binding site, potentially increasing the binding affinity.

Conformational Restriction : The steric bulk of the ortho-methyl group can restrict the rotation of the benzyl (B1604629) group, locking the molecule into a specific conformation that may be more or less favorable for binding to a particular target. This conformational rigidity can be a key factor in improving selectivity for a specific biological target over others.

Relationship between the N,N-Bis(2-chloroethyl)amine Moiety and Reactivity Profiles

The N,N-bis(2-chloroethyl)amine group is the pharmacophore, or the active portion of the molecule, responsible for its alkylating and cytotoxic effects. Its reactivity is the cornerstone of its biological function.

The alkylating efficacy of the N,N-bis(2-chloroethyl)amine moiety is dependent on its ability to form a highly electrophilic aziridinium cation. This process involves an intramolecular cyclization where the nitrogen atom's lone pair of electrons attacks the carbon atom bearing a chlorine, displacing the chloride ion. biointerfaceresearch.com The resulting three-membered ring is highly strained and readily reacts with nucleophiles, most notably the N7 position of guanine (B1146940) residues in DNA. nih.govmdpi.com

The rate of this activation step is governed by the nucleophilicity of the nitrogen atom. A more nucleophilic nitrogen leads to a faster formation of the aziridinium ion and, consequently, a more reactive compound. This is where the structure of the carrier group becomes critical; it modulates this intrinsic reactivity. For this compound, the electron-donating nature of the o-methylbenzyl group increases the nitrogen's nucleophilicity, thus "tuning" the reactivity of the alkylating warhead.

Table 2: Reactivity Profile of the N,N-Bis(2-chloroethyl)amine Moiety

| Molecular Feature | Role in Reactivity | Consequence for Alkylating Efficacy |

| Nitrogen Atom | Initiates intramolecular cyclization via its lone pair. | Higher nucleophilicity leads to faster activation. |

| Chloroethyl Groups | Provide the leaving group (Cl-) and the electrophilic carbon center. | Essential for the formation of the aziridinium ion. |

| Ethylene Linker | Forms the backbone of the strained aziridinium ring. | Critical for the high reactivity of the intermediate. |

Different types of carrier groups have been explored to enhance the therapeutic index of nitrogen mustards:

Amino Acids and Peptides : These can be used to target rapidly dividing cells that have a high uptake of amino acids. nih.gov

Steroids : Steroid backbones can be used to target hormone-dependent cancers by utilizing steroid hormone receptors for cellular entry. mdpi.comresearchgate.net

Heterocyclic Systems : Introducing the mustard moiety onto various heterocyclic rings has been a strategy to improve selectivity and lipophilicity. nih.gov

Computational Chemistry in Structure-Activity Relationship Elucidation

While specific computational studies on this compound were not identified in the surveyed literature, computational chemistry represents a powerful tool for elucidating the SAR of such molecules. Techniques like Quantum Mechanics (QM) and Molecular Docking are widely used in drug design to predict and rationalize the activity of novel compounds.

Quantum Mechanics (QM) : QM calculations can be employed to determine the electronic properties of the molecule. For instance, these methods can precisely calculate the electron density on the mustard nitrogen and predict how different substituents on the aromatic ring would affect the activation barrier for forming the aziridinium ion. This allows for the in silico screening of various substituted analogs to prioritize the synthesis of the most promising candidates.

Molecular Docking : This technique simulates the binding of a ligand (the drug molecule) to the active site of a biological target, such as an enzyme or a DNA sequence. Docking studies could be used to predict how this compound and its isomers would bind to a target protein. taylorandfrancis.com Such studies can rationalize why a particular substitution pattern leads to higher activity by revealing key interactions, like the hydrophobic contact that the o-methyl group might make within a binding pocket. mdpi.com These computational insights can guide the rational design of new derivatives with improved binding affinity and selectivity.

By combining these computational approaches, researchers can build robust quantitative structure-activity relationship (QSAR) models. A QSAR model for a series of benzylamine nitrogen mustards could correlate calculated molecular descriptors (e.g., electronic properties, size, lipophilicity) with experimentally observed biological activity, providing a predictive framework for designing next-generation analogs. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is critical for understanding the SAR of this compound. The spatial arrangement of the bis(2-chloroethyl)amino group, the benzyl ring, and the ortho-methyl substituent dictates the molecule's ability to adopt a reactive conformation necessary for the intramolecular cyclization to form the highly electrophilic aziridinium ion. This step is the rate-determining factor for its alkylating activity.

The flexibility of the molecule is primarily determined by the rotation around several key single bonds:

The C(aryl)-C(benzyl) bond.

The C(benzyl)-N bond.

The N-C(ethyl) bonds.

The C-C bonds within the chloroethyl chains.

Studies on simpler analogs like benzylamine and N,N-dimethylbenzylamine have shown that the torsion angle between the phenyl ring and the C-N bond (τ1) tends to be near 90 degrees, creating a "gauche" conformation. colostate.edu For this compound, the bulky ortho-methyl group likely introduces significant steric hindrance, influencing the preferred rotational conformation and potentially restricting the molecule's flexibility. This restriction could affect the orientation of the nitrogen lone pair, which is crucial for initiating the cyclization reaction.

Molecular Dynamics (MD) Simulations would provide invaluable insight into the dynamic behavior of this compound in a physiological environment. By simulating the molecule's movement in aqueous solution over time, MD can reveal:

The most stable, low-energy conformations.

The energetic barriers to conformational changes.

Solvent accessibility and hydration patterns around the reactive chloroethyl groups.

Intramolecular interactions, such as potential hydrogen bonding or van der Waals contacts, that stabilize certain conformations.

The conformation of the chloroethyl moieties is particularly important. An extended, all-trans conformation is generally considered more favorable for alkylating activity compared to a gauche conformation, which might be stabilized by intramolecular interactions. nih.gov MD simulations could quantify the relative populations of these conformers and the timescale of their interconversion, providing a dynamic picture of the molecule's reactive potential.

Table 1: Illustrative Key Dihedral Angles for Conformational Analysis of this compound This table presents hypothetical data that would be derived from computational conformational analysis to illustrate key structural parameters.

| Dihedral Angle (Atoms) | Description | Hypothetical Low-Energy Value (degrees) | Significance |

|---|---|---|---|

| C(ortho)-C(aryl)-C(benzyl)-N | Rotation of the benzyl group relative to the phenyl ring | ~90° | Defines the overall orientation of the alkylating moiety relative to the aromatic carrier. |

| C(aryl)-C(benzyl)-N-C(ethyl) | Orientation of the chloroethyl arms | ±60°, 180° | Determines the accessibility of the nitrogen lone pair for cyclization. |

| N-C(ethyl)-C(ethyl)-Cl | Conformation of the chloroethyl side chains | ~180° (anti) or ~±60° (gauche) | Influences the distance and readiness for the nitrogen to attack the carbon atom, forming the aziridinium ion. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.com A robust QSAR model can predict the activity of novel, unsynthesized analogs, thereby guiding drug design and optimization. atlantis-press.com

For a series of N,N-Bis(2-chloroethyl)benzylamine derivatives, a QSAR study would involve calculating a range of molecular descriptors and correlating them with experimentally determined cytotoxic activity (e.g., IC50 values against a cancer cell line). The primary classes of descriptors relevant to this molecule include:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charges on specific atoms (especially the nitrogen and chlorine atoms), and the dipole moment. Electronic properties are paramount as they govern the nucleophilicity of the nitrogen atom and the stability of the resulting aziridinium intermediate. scirp.org

Hydrophobic Descriptors: Lipophilicity, commonly expressed as LogP (the logarithm of the octanol-water partition coefficient), is crucial for membrane permeability and transport to the site of action. QSAR studies on other anticancer agents have shown that hydrophobicity can have a complex, sometimes parabolic, relationship with activity. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular weight, molecular volume, surface area, and molar refractivity (MR) are used. Steric factors, particularly the substitution pattern on the benzyl ring, can influence how the molecule fits into the minor groove of DNA or interacts with other biological macromolecules.

A hypothetical QSAR equation for a series of related compounds might take the following form:

log(1/IC50) = a(LogP) - b(LogP)² + c(E_LUMO) + d(MR) + constant

In this equation, the coefficients (a, b, c, d) determined through regression analysis would indicate the relative importance of each descriptor. The parabolic LogP term suggests an optimal lipophilicity exists for activity. nih.gov

Table 2: Hypothetical Dataset for a QSAR Study of Benzylamine Mustard Analogs This table is an illustrative example of the data used to build a QSAR model. The compounds and activity values are hypothetical.

| Compound | Substituent (R) | LogP | E_LUMO (eV) | Molar Refractivity (MR) | log(1/IC50) |

|---|---|---|---|---|---|

| 1 | H | 3.50 | -0.55 | 65.4 | 5.20 |

| 2 (Target) | o-CH3 | 3.95 | -0.52 | 70.1 | 5.45 |

| 3 | p-CH3 | 3.95 | -0.53 | 70.1 | 5.60 |

| 4 | p-Cl | 4.10 | -0.65 | 70.3 | 5.85 |

| 5 | p-OCH3 | 3.45 | -0.48 | 71.2 | 5.30 |

Theoretical Calculations of Electronic and Steric Effects

Theoretical quantum mechanical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and steric properties of a molecule. scirp.org For this compound, these calculations can elucidate the specific influence of the ortho-methyl group on the molecule's reactivity.

Electronic Effects: The benzyl group in N,N-Bis(2-chloroethyl)benzylamine acts as an electron-withdrawing group compared to a simple alkyl group, which reduces the nucleophilicity of the tertiary nitrogen. This decreased nucleophilicity slows the rate of aziridinium ion formation, making the compound less reactive and less indiscriminately toxic than aliphatic mustards.

The addition of a methyl group to the benzene ring introduces an electronic perturbation. A methyl group is weakly electron-donating through an inductive effect. In the ortho position, this effect would slightly increase the electron density on the phenyl ring and, to a lesser extent, on the benzylic carbon and the nitrogen atom. This subtle increase in electron density on the nitrogen could enhance its nucleophilicity, potentially accelerating the rate of cyclization and increasing the compound's alkylating activity compared to its unsubstituted counterpart.

Steric Effects: The primary influence of the ortho-methyl group is steric. Its proximity to the benzylic carbon and the nitrogen mustard moiety can cause significant steric hindrance. This can have several consequences:

Restricted Rotation: It can limit the free rotation around the C(aryl)-C(benzyl) bond, locking the molecule into a more defined set of conformations.

Shielding: It may sterically shield the nitrogen atom, potentially hindering its interaction with solvent molecules or its approach to the target site on DNA.

Conformational Preference: The steric clash between the methyl group and the bulky bis(2-chloroethyl)amino group could force the side chain into a specific orientation that might be either more or less favorable for the cyclization reaction.

Theoretical calculations can quantify these effects by mapping the potential energy surface as a function of bond rotation and by calculating atomic charges and molecular orbital energies.

Table 3: Illustrative Comparison of Calculated Properties for Unsubstituted vs. Ortho-Methyl Substituted Benzylamine Mustard This table presents hypothetical data from DFT calculations to illustrate the electronic and steric differences.

| Calculated Property | N,N-Bis(2-chloroethyl)benzylamine (Unsubstituted) | This compound | Interpretation of Difference |

|---|---|---|---|

| Mulliken Charge on Nitrogen | -0.350 | -0.355 | Slight increase in electron density on nitrogen due to the electron-donating methyl group, potentially enhancing nucleophilicity. |

| HOMO Energy (eV) | -6.85 | -6.80 | Higher HOMO energy suggests the molecule is more easily oxidized and a better electron donor. |

| Energy Barrier for C-C(benzyl) Rotation (kcal/mol) | 2.5 | 5.0 | Increased rotational barrier indicates significant steric hindrance from the ortho-methyl group. |

Preclinical Biological Investigations and Efficacy Models

In Vitro Cellular Pharmacology and Cytotoxicity Studies

In vitro studies are foundational for establishing the cytotoxic potential and mechanism of action of N,N-Bis(2-chloroethyl)-o-methylbenzylamine at a cellular level. These investigations typically involve a panel of human cancer cell lines to assess the compound's bioactivity.

Evaluation of Alkylating Activity in Human Cell Lines

The cytotoxic effects of nitrogen mustards like this compound stem from their ability to form covalent bonds with nucleophilic macromolecules within the cell. The primary target for this alkylation is DNA. pharmacologyeducation.orgncl.ac.uk The process begins with an intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium (B1262131) ion. This intermediate then reacts with a nucleophilic site on a DNA base. researchgate.net

This reaction can occur a second time with the other chloroethyl arm, leading to the formation of DNA cross-links. pharmacologyeducation.org The primary sites of DNA alkylation by nitrogen mustards are the N7 position of guanine (B1146940) and, to a lesser extent, the N3 position of adenine. ncl.ac.uk These DNA adducts disrupt essential cellular processes like DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis. ncl.ac.ukresearchgate.net

Table 1: Primary DNA Alkylation Sites for Nitrogen Mustards

| Target Base | Primary Site of Alkylation | Consequence |

|---|---|---|

| Guanine | N-7 | DNA adduct formation, depurination, DNA strand breaks, interstrand cross-linking. |

| Adenine | N-3 | DNA adduct formation, disruption of DNA replication. |

| Cytosine | N-1 | Minor alkylation, contributes to overall DNA damage. |

This table represents generalized data for the nitrogen mustard class of compounds.

Comparative Studies with Reference Alkylating Agents

To contextualize the potency and spectrum of activity of a new chemical entity, its cytotoxic profile is compared against established alkylating agents. Studies in human glial-derived cell lines, for example, have revealed distinct patterns of sensitivity and resistance between different classes of alkylating drugs, such as chloroethylnitrosoureas and classical nitrogen mustards. nih.gov

In one such study, a panel of five human glioma cell lines demonstrated varied resistance to 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), while showing a different resistance profile to nitrogen mustard. nih.gov For instance, the SF-126 cell line was found to be 7.6-fold more resistant to the cytotoxic effects of nitrogen mustard compared to the SF-188 cell line. nih.gov Such comparative analyses are critical for identifying potential cross-resistance patterns and understanding the unique properties of a novel compound like this compound.

Table 2: Example of Comparative Cytotoxicity of Alkylating Agents in Human Glioma Cell Lines

| Cell Line | Resistance Factor to Chloroethylnitrosoureas (vs. SF-126) | Resistance Factor to Nitrogen Mustard (vs. SF-188) |

|---|---|---|

| SF-188 | 3.0 - 6.5 | 1.0 (Reference) |

| SF-210 | Intermediate | Not Reported |

| SF-295 | Intermediate | Not Reported |

| SF-126 | 1.0 (Sensitive) | 7.6 |

Data adapted from studies on reference alkylating agents. nih.gov

Characterization of Resistance Mechanisms in Cellular Models

Cellular resistance to alkylating agents is a significant challenge and a key area of preclinical investigation. The mechanisms are often specific to the type of alkylating agent used. nih.gov For compounds that alkylate the O6 position of guanine, a primary resistance mechanism is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), which removes the alkyl adduct and repairs the DNA. nih.gov

For classical nitrogen mustards, which primarily target the N7 position of guanine, other resistance mechanisms are more prominent. These can include:

Increased DNA Repair Capacity: Enhanced activity of DNA repair pathways that recognize and excise adducts and cross-links.

Decreased Drug Accumulation: Changes in cellular transport mechanisms that reduce the intracellular concentration of the drug.

Cellular Detoxification: Increased levels of intracellular nucleophiles, such as glutathione (B108866) (GSH), which can react with and neutralize the alkylating agent before it reaches the DNA.

Studies using human cell lines made resistant to specific agents show that cross-resistance is not universal, suggesting that different alkylating agents can be effective against tumors resistant to others. nih.gov

In Vivo Studies in Preclinical Disease Models

Following in vitro characterization, the antitumor activity of this compound is evaluated in living organisms, typically using rodent models of cancer.

Evaluation of Tumor Growth Inhibition in Rodent Models

Initial in vivo efficacy is often assessed using syngeneic tumor models, where murine cancer cells are implanted into immunocompetent mice of the same strain. These models are valuable for studying the interaction between a therapeutic agent and a functional immune system. idosi.org The antitumor activity is measured by monitoring tumor growth over time in treated versus untreated (control) animals. Key endpoints include tumor volume reduction and delay in tumor growth.

Assessment of Therapeutic Efficacy in Established Xenograft Models

To evaluate efficacy against human cancers, preclinical studies employ xenograft models, where human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice). nih.gov These models allow for the direct assessment of a compound's activity against human tumors growing in a physiological environment.

Efficacy is determined by measuring the inhibition of tumor growth. For example, in a study evaluating the effect of O6-benzylguanine on the sensitivity of human colon tumor xenografts to BCNU, tumor growth inhibition was a primary endpoint. nih.gov The VRC-5 human colon tumor, when treated with BCNU alone, showed 39% growth inhibition, whereas the combination treatment resulted in 92% inhibition. nih.gov Such models are crucial for determining the potential therapeutic index and identifying tumor types that may be particularly sensitive to the agent.

Table 3: Example of Therapeutic Efficacy in a Human Colon Tumor Xenograft Model (VRC-5)

| Treatment Group | Tumor Growth Inhibition (%) |

|---|---|

| BCNU (12.5 mg/kg) | 39% |

| O6-benzylguanine + BCNU (12.5 mg/kg) | 92% |

Data from a study on the reference alkylating agent BCNU, illustrating the type of data generated in xenograft models. nih.gov

Information regarding the systemic biological effects of this compound is not publicly available.

Extensive and targeted searches for preclinical studies, research findings, and data on the systemic biological effects of the chemical compound this compound have been conducted. Despite these efforts, no specific information or detailed research findings concerning the systemic biological impact of this particular compound could be located in the available scientific literature and public databases.

The performed searches aimed to identify in vivo studies, investigations in animal models, and any toxicological or pharmacological data that would be necessary to construct the requested article. The search queries included various combinations of the compound name and terms related to preclinical and systemic effects.

The results of these comprehensive searches indicate a lack of published research specifically detailing the systemic biological investigations and efficacy models for this compound. While information on related nitrogen mustard compounds exists, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogous compounds. Therefore, due to the absence of the requisite factual information, it is not possible to generate a thorough, informative, and scientifically accurate article as outlined in the user's instructions.

Advanced Research Techniques and Analytical Approaches

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed structural and conformational analysis of N,N-Bis(2-chloroethyl)-o-methylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The aromatic protons of the o-methylbenzyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns providing information about their relative positions on the benzene (B151609) ring. The benzylic protons (Ar-CH₂-N) would likely resonate as a singlet further upfield. The protons of the two 2-chloroethyl groups (-N(CH₂CH₂Cl)₂) would give rise to two triplets, one for the methylene (B1212753) group attached to the nitrogen and another for the methylene group attached to the chlorine, due to spin-spin coupling. The methyl group protons on the benzene ring would appear as a distinct singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a separate signal. The aromatic carbons will have chemical shifts in the range of 120-140 ppm, while the benzylic carbon and the carbons of the chloroethyl groups will appear at higher field strengths.

Conformational Studies: Temperature-dependent NMR studies can be employed to investigate the conformational dynamics of the molecule, such as the rotation around the C-N bonds and the puckering of any potential ring systems formed through intramolecular interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet |

| Benzylic (Ar-CH₂) | ~3.5 - 4.0 | Singlet |

| N-CH₂ | ~2.8 - 3.2 | Triplet |

| Cl-CH₂ | ~3.4 - 3.8 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-Ar) | 120 - 140 |

| Benzylic (Ar-C) | 50 - 60 |

| N-CH₂ | 45 - 55 |

| Cl-CH₂ | 40 - 50 |

Mass Spectrometry (MS) for Compound Identification and Metabolite Profiling

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. It is also a key technique for identifying its metabolites in biological systems.

Compound Identification: In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for such molecules include cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation, and the loss of a chloroethyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be evident in the mass spectrum, providing further confirmation of the presence of chlorine atoms in the molecule and its fragments. While a specific mass spectrum for this compound is not published, data for related nitrogen mustards like bis(2-chloroethyl)methylamine (HN-2) nist.gov and bis(2-chloroethyl)ethylamine (B1220662) (HN-1) nist.gov serve as excellent references for predicting its fragmentation.

Metabolite Profiling: When this compound is introduced into a biological system, it can be metabolized into various other compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for identifying and quantifying these metabolites. This approach allows for the separation of metabolites from a complex biological matrix, followed by their sensitive and specific detection by the mass spectrometer. The hydrolysis of the chloroethyl groups to hydroxyethyl (B10761427) groups is a common metabolic pathway for nitrogen mustards. nih.govzldm.ru

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its purification, and for the assessment of its purity.

Gas Chromatography (GC) for Purity and By-product Analysis

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for assessing the purity of this compound and for identifying any by-products from its synthesis. The volatile nature of this compound makes it amenable to GC analysis. In a GC system, the compound is vaporized and passed through a column, where it is separated from other components based on their boiling points and interactions with the stationary phase. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature used for its identification. GC-MS analysis of related nitrogen mustards has been extensively used for their detection and identification in various matrices, including environmental samples. tandfonline.comnih.govtandfonline.com

High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Purification

High-performance liquid chromatography (HPLC) is a versatile technique used for both the quantification and purification of this compound. HPLC separates components of a mixture in a liquid phase based on their differential interactions with a stationary phase packed in a column. For quantification, a detector, such as a UV-Vis spectrophotometer, is used to measure the amount of the compound eluting from the column. By comparing the peak area of the sample to that of a known standard, the concentration of the compound can be accurately determined. HPLC is also a valuable tool for preparative purification, allowing for the isolation of the pure compound from a crude reaction mixture. Various HPLC methods have been developed for the analysis of related nitrogen mustard compounds in different formulations and biological samples. zldm.ruresearchgate.netnih.govresearchgate.netacs.org

Biochemical and Cellular Assays for Mechanistic Elucidation

To understand the biological effects of this compound, a range of biochemical and cellular assays are employed. These assays are designed to investigate the compound's mechanism of action at the molecular and cellular levels.

Given the presence of the bis(2-chloroethyl)amine (B1207034) moiety, a classic nitrogen mustard structure, it is highly probable that this compound acts as a DNA alkylating agent. Nitrogen mustards are known to form highly reactive aziridinium (B1262131) ions that can covalently bind to nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940). nih.gov This can lead to DNA damage, including the formation of monoadducts and interstrand cross-links, which can inhibit DNA replication and transcription, ultimately leading to cell death. nih.govnih.gov

Biochemical Assays:

DNA Alkylation Assays: In vitro assays using purified DNA can be performed to confirm the ability of this compound to alkylate DNA. Techniques such as HPLC or LC-MS can be used to detect the formation of DNA adducts.

Enzyme Inhibition Assays: If the compound is hypothesized to target specific enzymes, in vitro assays with the purified enzymes can be conducted to determine its inhibitory activity.

Cellular Assays:

Cytotoxicity Assays: These assays, such as the MTT or MTS assay, are used to determine the concentration of the compound that is toxic to cultured cells.

DNA Damage and Repair Assays: Techniques like the comet assay or immunofluorescence staining for DNA damage markers (e.g., γ-H2AX) can be used to visualize and quantify the extent of DNA damage induced by the compound in cells.

Cell Cycle Analysis: Flow cytometry can be used to analyze the effect of the compound on the cell cycle progression, as DNA damage often leads to cell cycle arrest.

Apoptosis Assays: Assays that detect markers of programmed cell death (apoptosis), such as caspase activation or annexin (B1180172) V staining, can reveal the ultimate fate of cells treated with the compound.

While specific studies on this compound are not prevalent, the extensive research on other aromatic nitrogen mustards provides a strong framework for the types of biochemical and cellular assays that would be employed to elucidate its mechanism of action. researchgate.netnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,N-bis(2-chloroethyl)amine hydrochloride |

| Benzylamine (B48309) |

| Bis(2-chloroethyl)methylamine (HN-2) |

| Bis(2-chloroethyl)ethylamine (HN-1) |

| Tris(2-chloroethyl)amine (HN-3) |

| N-ethyldiethanolamine (EDEA) |

| N-methyldiethanolamine (MDEA) |

| Triethanolamine (TEA) |

| Mechlorethamine (B1211372) |

| Chlorambucil |

| Cyclophosphamide (B585) |

| Uracil mustard |

| Melphalan |

| N-[2-(hydroxyethyl)-N-(2-(7-guaninyl)ethyl]methylamine (N7G) |

| Fapy-dG |

| m-toluic acid |

| 3,4-dimethoxybenzoic acid |

| p-chloroaniline |

| Benzoic acid |

| m-chlorobenzoic acid |

In Vitro Alkylation Assays

To characterize the alkylating potential of this compound, various in vitro assays would be employed. These assays are designed to determine the compound's reactivity towards nucleophilic sites, which is fundamental to its biological activity. A primary approach involves reacting the compound with model nucleophiles, such as 4-(p-nitrobenzyl)pyridine (NBP), which changes color upon alkylation, allowing for spectrophotometric quantification of the alkylating activity.

Furthermore, studies with isolated DNA or specific nucleosides, such as deoxyguanosine and deoxyadenosine, are critical. By incubating this compound with these components, researchers can identify the primary sites of alkylation. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are then used to separate and identify the resulting adducts. This provides insights into the compound's preference for specific atoms within the DNA bases.

A hypothetical study might compare the alkylating efficiency of this compound with other known nitrogen mustards. The results could be presented in a table format to highlight relative reactivities.

| Compound | Relative Alkylating Activity (NBP Assay) |

| Mechlorethamine | 1.00 |

| This compound | (Hypothetical Value) |

| Chlorambucil | (Hypothetical Value) |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not available.

Assays for DNA Adduct Formation and Repair Pathway Activation

The interaction of this compound with DNA is expected to result in the formation of covalent adducts, which are lesions that can disrupt normal cellular processes. Nitrogen mustards are known to alkylate DNA, primarily at the N7 position of guanine and the N3 position of adenine. nih.govnih.gov As a bifunctional agent, this compound has the potential to form both monoadducts and cross-links, either between two bases on the same DNA strand (intrastrand) or on opposite strands (interstrand). nih.gov

The identification and quantification of these DNA adducts are achieved through a combination of enzymatic digestion of the DNA, followed by sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the precise characterization of the different types of adducts formed.

The presence of these DNA adducts triggers cellular DNA repair mechanisms. To investigate which pathways are activated in response to damage by this compound, researchers would typically expose cultured cells to the compound and then monitor the expression and localization of key repair proteins. The primary pathways involved in repairing damage from alkylating agents are Base Excision Repair (BER) and Nucleotide Excision Repair (NER). nih.govnih.gov Homologous recombination and non-homologous end joining are critical for the repair of interstrand cross-links.

Assays to study repair pathway activation include:

Immunofluorescence microscopy: To visualize the co-localization of repair proteins at the sites of DNA damage.

Western blotting: To measure the levels of key repair proteins, which may be upregulated in response to DNA damage.

Comet assay (single-cell gel electrophoresis): To assess the extent of DNA damage and its repair over time.

Host-cell reactivation assays: To determine the cellular capacity to repair damaged plasmid DNA.

A hypothetical summary of the expected DNA adducts and the corresponding repair pathways is provided below.

| Type of DNA Adduct | Predominant Repair Pathway(s) |

| N7-alkylguanine | Base Excision Repair (BER) |

| N3-alkyladenine | Base Excision Repair (BER) |

| Intrastrand cross-links | Nucleotide Excision Repair (NER) |

| Interstrand cross-links | Homologous Recombination (HR), Fanconi Anemia (FA) pathway, NER |

This table is based on the known repair mechanisms for damage induced by nitrogen mustards and represents a hypothetical profile for this compound.

Future Research Directions and Translational Perspectives

Rational Design of Novel Analogues with Enhanced Specificity and Reduced Resistance

The clinical utility of many classic alkylating agents is often hampered by a lack of tumor selectivity and the development of drug resistance. Future research is heavily focused on designing novel analogues of N,N-Bis(2-chloroethyl)-o-methylbenzylamine that can overcome these limitations. The inclusion of the o-methylbenzylamine moiety provides a unique structural backbone that can be systematically modified to improve its therapeutic index.

Strategies for Targeted Delivery of Alkylating Moieties

A key objective in the development of next-generation alkylating agents is to ensure their cytotoxic payload is delivered preferentially to cancer cells, thereby sparing healthy tissues. Several innovative strategies are being explored to achieve this for compounds related to this compound.

One promising approach is the creation of hybrid molecules . This involves conjugating the nitrogen mustard pharmacophore to other bioactive molecules that can guide the drug to its target. For instance, linking the alkylating agent to molecules that are substrates for enzymes overexpressed in tumors can lead to selective activation at the tumor site. nih.gov Another strategy is the development of prodrugs that are activated under specific conditions prevalent in the tumor microenvironment, such as hypoxia.

Furthermore, the concept of DNA-directed alkylating agents is gaining traction. By attaching the nitrogen mustard to molecules that have a high affinity for specific DNA sequences or structures more common in cancer cells, it is possible to localize the alkylating damage. This approach aims to move beyond non-specific DNA damage and achieve a more targeted genotoxic effect.

Future research in this area for this compound analogues could involve the design of molecules with varied linker chemistries and targeting moieties, as outlined in the following table:

| Targeting Strategy | Example Moiety for Conjugation | Rationale |

| Enzyme-Activated Prodrugs | Nitroaromatics | Activated by nitroreductases in hypoxic tumor regions. |

| Peptide-Directed Therapy | Tumor-targeting peptides | Peptides that bind to specific receptors on cancer cells. |

| DNA Minor Groove Binders | Distamycin A analogues | Increased affinity for A/T-rich DNA sequences. nih.gov |

Overcoming Intrinsic and Acquired Resistance Mechanisms to Alkylating Agents

Resistance to alkylating agents is a significant clinical challenge and can arise from various cellular mechanisms. A primary focus of future research is to design analogues of this compound that can circumvent these resistance pathways.

One of the most well-characterized mechanisms of resistance is enhanced DNA repair . Cancer cells can upregulate specific DNA repair pathways to remove the DNA adducts formed by alkylating agents. Therefore, developing compounds that are poor substrates for these repair enzymes or co-administering the alkylating agent with inhibitors of DNA repair pathways are viable strategies.

Another mechanism involves the cellular detoxification of the drug, often mediated by enzymes such as glutathione (B108866) S-transferases (GSTs) . Designing analogues with reduced susceptibility to GST-mediated conjugation could lead to increased intracellular concentrations of the active drug.

The following table summarizes key resistance mechanisms and potential strategies to overcome them:

| Resistance Mechanism | Cellular Process | Strategy for Overcoming Resistance |

| Enhanced DNA Repair | Increased activity of DNA repair proteins (e.g., MGMT, PARP). | Development of co-therapies with DNA repair inhibitors. |

| Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters. | Design of analogues that are not substrates for efflux pumps. |

| Drug Inactivation | Increased levels of cellular nucleophiles like glutathione. | Development of compounds that deplete glutathione or are less susceptible to conjugation. |

Rational design of this compound analogues will need to systematically address these resistance mechanisms to enhance their therapeutic efficacy.

Deeper Elucidation of Molecular and Cellular Action Profiles

A comprehensive understanding of how this compound and its derivatives interact with cellular components is crucial for their optimization and for identifying new therapeutic opportunities.

Identification of Novel Off-Target Interactions

While DNA is considered the primary target of nitrogen mustards, these electrophilic compounds can also react with other nucleophilic biomolecules, including proteins. nih.govnih.govresearchgate.net These "off-target" interactions could contribute to both the therapeutic effects and the toxicity of the drug.

Modern proteomic techniques offer a powerful tool to identify the full spectrum of proteins that are alkylated by this compound. nih.govnih.govresearchgate.net By using affinity-tagged versions of the drug or by employing sophisticated mass spectrometry-based methods, it is possible to map the cellular "alkylome" of the compound. This can reveal novel targets and pathways affected by the drug, potentially leading to the discovery of new biomarkers for drug response or new therapeutic applications.

Future research should focus on a systematic identification of protein targets of this compound and its analogues in various cancer cell lines. This could involve the following steps:

Synthesis of a tagged analogue: A version of the compound with a "handle" for affinity purification.

Treatment of cancer cells: Exposing cells to the tagged compound.

Affinity purification and mass spectrometry: Isolating and identifying the alkylated proteins.

Validation and functional analysis: Confirming the interaction and investigating its biological consequences.

Investigation of Epigenetic Modifications Induced by Alkylation

Epigenetic alterations, such as changes in DNA methylation and histone modifications, are now recognized as hallmarks of cancer. nih.govmdpi.com Alkylating agents, by their very nature of modifying DNA and proteins, have the potential to induce epigenetic changes.

Future studies should investigate whether this compound or its derivatives can alter the epigenetic landscape of cancer cells. This could involve examining changes in global DNA methylation patterns or specific histone marks after drug treatment. For example, alkylation of DNA could potentially interfere with the binding of DNA methyltransferases (DNMTs), leading to changes in methylation status. Similarly, alkylation of histone proteins could alter their post-translational modifications and affect chromatin structure and gene expression.

Understanding the epigenetic consequences of treatment with this class of compounds could open up new avenues for combination therapies, for instance, by combining them with drugs that target epigenetic pathways. researchgate.netnih.gov

Integration with Emerging Therapeutic Modalities

The future of cancer treatment lies in the rational combination of different therapeutic approaches to achieve synergistic effects and overcome resistance. For this compound and its future analogues, integration with emerging therapeutic modalities is a critical area of research.

One of the most promising areas is the combination with immunotherapy . By inducing immunogenic cell death, chemotherapy can release tumor antigens and create a more favorable microenvironment for an anti-tumor immune response. Combining alkylating agents with immune checkpoint inhibitors could therefore lead to enhanced and more durable therapeutic outcomes.

Another avenue is the combination with targeted therapies . Many cancers are driven by specific genetic mutations that lead to the activation of oncogenic signaling pathways. Combining a DNA-damaging agent like this compound with a drug that inhibits a key survival pathway in cancer cells could lead to synthetic lethality and improved therapeutic efficacy.